molecular formula C9H13F2N3 B8773321 N2-(tert-butyl)-3,5-difluoropyridine-2,6-diamine

N2-(tert-butyl)-3,5-difluoropyridine-2,6-diamine

Cat. No. B8773321
M. Wt: 201.22 g/mol
InChI Key: ZSICFDWRHQPJJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-(tert-butyl)-3,5-difluoropyridine-2,6-diamine is a useful research compound. Its molecular formula is C9H13F2N3 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality N2-(tert-butyl)-3,5-difluoropyridine-2,6-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N2-(tert-butyl)-3,5-difluoropyridine-2,6-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N2-(tert-butyl)-3,5-difluoropyridine-2,6-diamine

Molecular Formula

C9H13F2N3

Molecular Weight

201.22 g/mol

IUPAC Name

6-N-tert-butyl-3,5-difluoropyridine-2,6-diamine

InChI

InChI=1S/C9H13F2N3/c1-9(2,3)14-8-6(11)4-5(10)7(12)13-8/h4H,1-3H3,(H3,12,13,14)

InChI Key

ZSICFDWRHQPJJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=C(C=C(C(=N1)N)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 60 ml of methanol were added 10.7 g of the crude 2-benzylamino-6-(t-butylamino)-3,5-difluoropyridine as described above together with 1.10 g of 10% palladium carbon and 3.8 g of concentrated hydrochloric acid, and the mixture was hydrogenated for one day. The catalyst was separated by filtration, and the solvent and the like were distilled off under reduced pressure. To the residue was added 150 ml of chloroform, and the mixture was washed with 80 ml of 10% aqueous solution of sodium carbonate, and the washings were extracted again with 50 ml of chloroform. The chloroform layers were combined, and dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was subjected to chromatography (silica gel, 100 g; eluent: chloroform:n-hexane, 2:1, and then, chloroform) to obtain 3.3 g of the title compound as a pale brown oil.
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
1.1 g
Type
catalyst
Reaction Step Two
Name
2-benzylamino-6-(t-butylamino)-3,5-difluoropyridine
Quantity
10.7 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three

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